(R)-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid
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Overview
Description
®-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and an ethyl-substituted phenyl group on the side chain. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the chiral center: The chiral center is introduced through asymmetric synthesis or resolution of racemic mixtures.
Introduction of the phenyl group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.
Industrial Production Methods
Industrial production methods often employ flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters. These systems allow for better control over reaction conditions and higher yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of deprotected amino acids or other derivatives.
Scientific Research Applications
®-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
®-2-(Tert-butoxycarbonylamino)-3-phenylpropanoic acid: Similar structure but lacks the ethyl group on the phenyl ring.
®-2-(Tert-butoxycarbonylamino)-3-(4-methylphenyl)propanoic acid: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
®-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This structural variation can lead to differences in the compound’s properties and applications compared to its analogs .
Properties
IUPAC Name |
(2R)-3-(4-ethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBBFXLHABOKHF-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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